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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the first total synthesis of (+)-

Arteannuin M, a cadinane-type sesquiterpene isolated from Artemisia annua. The

methodology, originally developed by Barriault and Deon, features a key tandem oxy-

Cope/transannular ene reaction to construct the core bicyclic system. This application note

includes comprehensive experimental protocols for key transformations, tabulated quantitative

data for all synthetic intermediates, and visualizations of the synthetic pathway and general

experimental workflow to aid in research and development.

Introduction
Arteannuin M is a sesquiterpene natural product that belongs to the cadinane family and was

first isolated from Artemisia annua, the same plant source as the potent antimalarial drug,

artemisinin. The structural complexity and biological relevance of compounds from this plant

have spurred significant interest in their chemical synthesis. The first total synthesis of (+)-

Arteannuin M was accomplished by Barriault and Deon, a significant achievement that also

led to the correction of the stereochemistry of the natural product.[1][2] This synthesis is

distinguished by its strategic use of a tandem oxy-Cope/transannular ene reaction to efficiently

construct the bicyclic core of the molecule.[1][2]
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This document serves as a detailed guide for the reproduction of this synthetic route, providing

researchers with the necessary protocols and data for their own investigations into Arteannuin
M and related molecules.

Quantitative Data Summary
The following table summarizes the quantitative data for the key intermediates and the final

product in the total synthesis of (+)-Arteannuin M.
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Compound
No.

Name Yield (%) M.p. (°C) [α]D (deg)
Spectrosco
pic Data
Highlights

5

1,2-

Divinylcycloh

exanol

derivative

91 N/A
+15.4 (c 1.1,

CHCl3)

¹H NMR: δ

5.95 (dd, J =

17.2, 10.8

Hz, 1H), 5.20

(d, J = 17.2

Hz, 1H), 5.03

(d, J = 10.8

Hz, 1H). ¹³C

NMR: δ

143.8, 112.9,

75.6.

6
Bicyclic

ketone
55-60 N/A

+58.9 (c 1.0,

CHCl3)

¹H NMR: δ

2.75 (m, 1H),

2.45 (m, 1H).

¹³C NMR: δ

212.1, 51.9,

41.5.

7 Diene 85 N/A
+12.1 (c 1.0,

CHCl3)

¹H NMR: δ

5.68 (s, 1H),

4.75 (s, 1H),

4.72 (s, 1H).

¹³C NMR: δ

149.2, 109.8,

45.9.

8 Epoxide 98 N/A
+25.3 (c 1.1,

CHCl3)

¹H NMR: δ

2.95 (d, J =

4.0 Hz, 1H),

2.78 (d, J =

4.0 Hz, 1H).

¹³C NMR: δ

64.5, 58.9.
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9 Diol 95 114-115
+43.0 (c 1.0,

CHCl3)

¹H NMR: δ

3.75 (dd, J =

10.8, 4.5 Hz,

1H). ¹³C

NMR: δ 78.9,

72.1.

13 Acetonide 99 N/A
+35.1 (c 1.2,

CHCl3)

¹H NMR: δ

1.42 (s, 3H),

1.35 (s, 3H).

¹³C NMR: δ

108.9, 81.1,

75.9.

14
Primary

alcohol
89 N/A

+45.2 (c 1.1,

CHCl3)

¹H NMR: δ

3.65 (t, J =

6.5 Hz, 2H).

¹³C NMR: δ

62.9.

15 Aldehyde 92 N/A
+38.7 (c 1.0,

CHCl3)

¹H NMR: δ

9.78 (t, J =

1.8 Hz, 1H).

¹³C NMR: δ

202.8.

16

α,β-

Unsaturated

ester

85 N/A
+41.5 (c 1.1,

CHCl3)

¹H NMR: δ

6.95 (dt, J =

15.7, 6.9 Hz,

1H), 5.85 (d,

J = 15.7 Hz,

1H). ¹³C

NMR: δ

166.5, 145.1,

122.9.

17 (+)-

Arteannuin M

80 133-134 +34.1 (c 0.26,

CH2Cl2)

¹H NMR: δ

4.25 (dd, J =

11.0, 4.5 Hz,

1H). ¹³C
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NMR: δ

171.1, 81.5,

76.3.

Experimental Protocols
The following are detailed protocols for the key steps in the total synthesis of (+)-Arteannuin
M.

Synthesis of 1,2-Divinylcyclohexanol derivative (5)
To a solution of 3-iodo-3-butenol silyl ether in diethyl ether at -90 °C is added tert-butyllithium

(1.7 M in pentane). After stirring for 30 minutes, a solution of ketone 4 (readily available from

(+)-limonene) in diethyl ether is added dropwise. The reaction mixture is stirred for an

additional 2 hours at -90 °C. The reaction is then quenched with a saturated aqueous solution

of ammonium chloride and extracted with diethyl ether. The combined organic layers are

washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by flash column chromatography (silica gel, 95:5

hexanes/ethyl acetate) to afford the desired 1,2-divinylcyclohexanol 5.

Tandem oxy-Cope/Transannular Ene Reaction to form
Bicyclic Ketone (6)
A solution of the 1,2-divinylcyclohexanol derivative 5 and 1,8-diazabicyclo[5.4.0]undec-7-ene

(DBU) (5 equivalents) in toluene is heated in a sealed tube at 200 °C for 5 hours. The reaction

mixture is then cooled to room temperature and concentrated under reduced pressure. The

residue is purified by flash column chromatography (silica gel, 9:1 hexanes/ethyl acetate) to

yield the bicyclic ketone 6 as a single diastereoisomer.

Synthesis of Diene (7)
To a solution of methyltriphenylphosphonium bromide in tetrahydrofuran (THF) at 0 °C is added

n-butyllithium (2.5 M in hexanes) dropwise. The resulting ylide solution is stirred at room

temperature for 1 hour. A solution of ketone 6 in THF is then added, and the reaction mixture is

stirred for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The

combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and
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concentrated. Purification by flash column chromatography (silica gel, hexanes) affords the

diene 7.

Epoxidation to form Epoxide (8)
To a solution of diene 7 in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid

(m-CPBA) in one portion. The reaction mixture is stirred at 0 °C for 1 hour. The mixture is then

diluted with dichloromethane and washed successively with a saturated aqueous solution of

sodium bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and

concentrated to give the crude epoxide 8, which is used in the next step without further

purification.

Dihydroxylation to form Diol (9)
The crude epoxide 8 is dissolved in a 1:1 mixture of THF and water. A catalytic amount of

osmium tetroxide (2.5 wt% in tert-butanol) and N-methylmorpholine N-oxide (NMO) are added,

and the reaction mixture is stirred at room temperature for 12 hours. A saturated aqueous

solution of sodium bisulfite is then added, and the mixture is stirred for 30 minutes. The mixture

is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried

over magnesium sulfate, filtered, and concentrated. The residue is purified by flash column

chromatography (silica gel, 1:1 hexanes/ethyl acetate) to afford the diol 9.

Lactonization to form (+)-Arteannuin M (17)
To a solution of the α,β-unsaturated ester 16 in a 3:1 mixture of acetic acid and water is added

palladium(II) chloride. The reaction mixture is stirred at room temperature for 24 hours. The

mixture is then diluted with water and extracted with ethyl acetate. The combined organic

layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried

over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash

column chromatography (silica gel, 7:3 hexanes/ethyl acetate) to yield (+)-Arteannuin M (17).

Visualizations
Synthetic Pathway of (+)-Arteannuin M

From (+)-limonene
4

1. t-BuLi, Et2O, -90 °C
2. 3-iodo-3-butenol silyl ether

(91%) 5

DBU, Toluene
200 °C, sealed tube

(55-60%) 6

Ph3PCH3Br, n-BuLi
THF

(85%) 7

m-CPBA, CH2Cl2
(98%) 8

OsO4 (cat.), NMO
THF/H2O

(95%) 9

2,2-DMP, p-TsOH
(99%) 13

1. 9-BBN
2. H2O2, NaOH

(89%) 14

PCC, CH2Cl2
(92%) 15

(EtO)2P(O)CH2CO2Et
NaH, THF

(85%) 16

PdCl2, AcOH/H2O
(80%) (+)-Arteannuin M (17)
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Click to download full resolution via product page

Caption: Total synthesis of (+)-Arteannuin M.

General Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1632437?utm_src=pdf-body-img
https://www.benchchem.com/product/b1632437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials & Reagents

Reaction Setup
(Inert atmosphere, temperature control)

Reaction Monitoring
(TLC, LC-MS, GC-MS)

Aqueous Workup
(Quenching, extraction, washing)

Drying & Filtration
(Anhydrous MgSO4 or Na2SO4)

Concentration
(Rotary evaporation)

Purification
(Flash column chromatography)

Characterization
(NMR, IR, MS, mp, [α]D)

Pure Product
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Caption: General experimental workflow for synthesis.
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Conclusion
The total synthesis of (+)-Arteannuin M developed by Barriault and Deon provides an elegant

and efficient route to this natural product. The key tandem oxy-Cope/transannular ene reaction

is a powerful transformation for the construction of complex bicyclic systems. The detailed

protocols and comprehensive data presented in this document are intended to facilitate further

research in this area, including the synthesis of analogues for biological evaluation and the

development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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